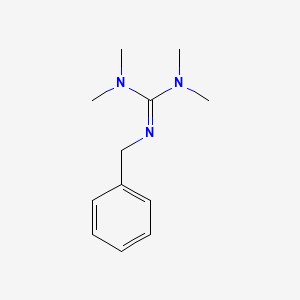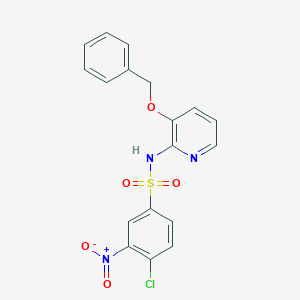
1-(2-(Indol-3-yl)-acetyl)-4-(2-methylphenyl)thiosemicarbazide
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
1-(2-(Indol-3-yl)-acetyl)-4-(2-methylphenyl)thiosemicarbazide (1-IA-4-MTS) is a thiosemicarbazide derivative that has been studied for its potential applications in a variety of fields, including medicinal chemistry, organic synthesis, and drug delivery. It is a small molecule that has a variety of chemical and physical properties, including solubility, reactivity, and stability.
Wissenschaftliche Forschungsanwendungen
1-(2-(Indol-3-yl)-acetyl)-4-(2-methylphenyl)thiosemicarbazide has been studied for its potential applications in medicinal chemistry, organic synthesis, and drug delivery. In medicinal chemistry, it has been used as a starting material for the synthesis of a variety of biologically active compounds, such as antifungal and antibacterial agents. In organic synthesis, it has been used as a reagent for the synthesis of heterocyclic compounds. In drug delivery, it has been used to improve the solubility and stability of drugs.
Wirkmechanismus
The mechanism of action of 1-(2-(Indol-3-yl)-acetyl)-4-(2-methylphenyl)thiosemicarbazide is not yet fully understood. However, it is believed to act as a Lewis acid catalyst, which is capable of activating the substrates and facilitating the formation of new bonds. It has also been suggested that it may act as an inhibitor of certain enzymes, such as cyclooxygenase-2 (COX-2).
Biochemical and Physiological Effects
The biochemical and physiological effects of this compound have not been extensively studied. However, it has been shown to have antifungal and antibacterial activity, as well as the ability to inhibit the activity of cyclooxygenase-2 (COX-2). It has also been suggested that it may have anti-inflammatory and anti-cancer properties.
Vorteile Und Einschränkungen Für Laborexperimente
The main advantage of 1-(2-(Indol-3-yl)-acetyl)-4-(2-methylphenyl)thiosemicarbazide is its versatility, as it can be used as a starting material for the synthesis of a variety of biologically active compounds. It is also relatively easy to synthesize and is stable in aqueous solution. However, it has limited solubility in organic solvents, which can make it difficult to use in certain lab experiments.
Zukünftige Richtungen
The potential future directions for 1-(2-(Indol-3-yl)-acetyl)-4-(2-methylphenyl)thiosemicarbazide include further research into its biochemical and physiological effects, as well as its potential applications in drug delivery. Additionally, further research could be conducted into its mechanism of action and its potential to be used as a catalyst for the synthesis of heterocyclic compounds. Finally, further research could be conducted into its potential to be used as an inhibitor of certain enzymes, such as cyclooxygenase-2 (COX-2).
Synthesemethoden
The synthesis of 1-(2-(Indol-3-yl)-acetyl)-4-(2-methylphenyl)thiosemicarbazide involves the condensation reaction of 2-methylphenyl isothiocyanate and 2-indolylacetic acid in the presence of a base, such as potassium carbonate or sodium hydroxide. The reaction is carried out in an aqueous solution at room temperature. The reaction yields this compound as a white crystalline solid.
Eigenschaften
IUPAC Name |
1-[[2-(1H-indol-3-yl)acetyl]amino]-3-(2-methylphenyl)thiourea |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C18H18N4OS/c1-12-6-2-4-8-15(12)20-18(24)22-21-17(23)10-13-11-19-16-9-5-3-7-14(13)16/h2-9,11,19H,10H2,1H3,(H,21,23)(H2,20,22,24) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
SORHTPFHZRNRHV-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC=CC=C1NC(=S)NNC(=O)CC2=CNC3=CC=CC=C32 |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C18H18N4OS |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID70413986 |
Source


|
| Record name | 1-[[2-(1H-indol-3-yl)acetyl]amino]-3-(2-methylphenyl)thiourea | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID70413986 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
338.4 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS RN |
7243-19-8 |
Source


|
| Record name | 1-[[2-(1H-indol-3-yl)acetyl]amino]-3-(2-methylphenyl)thiourea | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID70413986 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.












![Benzo[3,4-d]1,3-dioxolen-5-yl(3-pyridylmethyl)(2-thienylsulfonyl)amine](/img/structure/B6363650.png)

